Comprehensive Technical Guide on 3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic Acid: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on 3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic Acid: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry and agrochemical development, the pyrazole-4-carboxylic acid scaffold has emerged as a highly privileged pharmacophore. Specifically, 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) represents a highly optimized building block designed to balance lipophilicity, hydrogen-bonding capacity, and electrostatic interactions[1].
As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic functional tool. The strategic placement of a lipophilic 4-butoxyphenyl ether at the 3-position of the pyrazole ring creates a distinct spatial geometry that is highly effective for occupying hydrophobic pockets in target enzymes[2][3]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, a self-validating synthetic protocol, and its application in advanced drug discovery workflows.
Physicochemical Profiling & Structural Analysis
The utility of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid stems from the synergistic effects of its three primary functional domains:
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The 1H-Pyrazole Core: Acts as a rigid, aromatic spacer that provides both hydrogen bond donor (NH) and acceptor (N) capabilities. It is known to form critical cation- π interactions with basic residues (e.g., Arginine) in target binding sites[2].
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The 4-Carboxylic Acid Moiety: Serves as a primary electrostatic anchor. At physiological pH (7.4), it exists predominantly as a carboxylate anion, enabling strong salt-bridge formations and extensive hydrogen bond networks[3][4].
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The 4-Butoxyphenyl Group: The flexible butoxy tail extends from the rigid phenyl ring, allowing the molecule to probe and adapt to deep, lipophilic sub-pockets, significantly enhancing binding affinity through Van der Waals interactions[2][5].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters that dictate the molecule's behavior in biological systems and synthetic workflows[1].
| Property | Value | Mechanistic Rationale / Implication |
| CAS Number | 879996-68-6 | Unique chemical identifier for procurement and cataloging. |
| Molecular Formula | C 14 H 16 N 2 O 3 | Defines atomic composition and isotopic distribution. |
| Molecular Weight | 260.29 g/mol | Highly compliant with Lipinski’s Rule of 5; leaves ample "molecular weight budget" for further derivatization (e.g., amide coupling). |
| LogP (Predicted) | ~2.8 - 3.2 | Optimal lipophilicity for membrane permeability without excessive non-specific binding. |
| pKa (Carboxylic Acid) | ~3.8 - 4.2 | Ensures ionization at physiological pH, driving solubility and target engagement. |
| H-Bond Donors | 2 | Facilitates strong, directional interactions with protein backbones. |
| H-Bond Acceptors | 4 | Enhances aqueous solubility and interaction with target sidechains. |
Pharmacological Relevance & Target Interaction
Pyrazole carboxylic acid derivatives are foundational to the discovery of potent enzyme inhibitors. Recent literature highlights their efficacy in targeting succinate-ubiquinone oxidoreductase (SQR, Complex II)[2] and long-chain L-2-hydroxy acid oxidase 2 (Hao2)[3]. In these systems, the pyrazole-4-carboxamide derivatives act as nanomolar inhibitors.
The causality behind this potency lies in the spatial orientation of the molecule. When 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid is converted into an active amide (e.g., by coupling with an aniline derivative), the resulting scaffold precisely mimics the transition state of endogenous substrates[4][5].
Fig 1: Pharmacophore binding model illustrating target-ligand interactions.
Synthetic Methodology & Experimental Protocols
To ensure scientific integrity, the synthesis of this compound must be approached as a self-validating system . We do not rely on fixed reaction times; instead, we rely on In-Process Controls (IPCs) to dictate workflow progression. The most robust method for synthesizing this specific scaffold is the Suzuki-Miyaura cross-coupling of a halogenated pyrazole core with a functionalized boronic acid, followed by saponification.
Synthetic Workflow Diagram
Fig 2: Self-validating synthetic workflow utilizing In-Process Controls (IPCs).
Step-by-Step Synthetic Protocol
Step 1: Suzuki-Miyaura Cross-Coupling
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Rationale: Pd(dppf)Cl 2 is selected as the catalyst because its bidentate ligand structure prevents deboronation of the electron-rich (4-butoxyphenyl)boronic acid, ensuring high yields.
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Procedure:
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Charge a dry, argon-flushed Schlenk flask with ethyl 3-bromo-1H-pyrazole-4-carboxylate (1.0 eq) and (4-butoxyphenyl)boronic acid (1.2 eq).
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Add K 2 CO 3 (3.0 eq) as the base and Pd(dppf)Cl 2 (0.05 eq) as the catalyst.
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Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H 2 O (4:1 v/v).
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Heat the reaction to 90°C under continuous stirring.
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IPC 1: After 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the brominated starting material is <5% relative to the product.
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Cool to room temperature, filter through a Celite pad to remove palladium residues, extract with EtOAc, dry over Na 2 SO 4 , and concentrate in vacuo.
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Step 2: Saponification (Ester Hydrolysis)
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Rationale: A mixed solvent system (THF/MeOH/H 2 O) is crucial here. THF dissolves the lipophilic intermediate, H 2 O dissolves the LiOH, and MeOH acts as a phase-transfer bridge, ensuring a homogeneous reaction mixture.
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Procedure:
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Dissolve the crude ethyl 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylate in THF/MeOH/H 2 O (3:1:1 v/v).
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Add LiOH·H 2 O (3.0 eq) in one portion.
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Stir at room temperature.
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IPC 2: Monitor via LC-MS every 2 hours. The reaction is complete when the ester peak is entirely replaced by the carboxylic acid peak ([M+H] + 261).
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Concentrate the mixture under reduced pressure to remove THF and MeOH.
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Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove non-polar impurities.
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Carefully acidify the aqueous layer with 1M HCl to pH 3-4. The target carboxylic acid will precipitate as a white/off-white solid.
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Filter, wash with cold water, and recrystallize from ethanol to yield pure 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid.
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Application: Workflow for Amide Derivatization & Screening
The primary use of this carboxylic acid is its conversion into functionalized amides for high-throughput screening (HTS)[5].
Standard Amide Coupling Protocol
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Activation: Dissolve 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active OBt-ester. Causality: HATU is preferred over EDC/HOBt due to the steric hindrance around the 4-position of the pyrazole ring.
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Coupling: Add the desired amine (e.g., an aniline derivative) (1.1 eq). Stir at room temperature for 12 hours.
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Purification: Quench with water, extract with EtOAc, wash with brine, and purify via reverse-phase preparative HPLC.
In Vitro Evaluation (SQR Inhibition Assay)
To evaluate the synthesized derivatives, a standard biochemical assay is employed[2]:
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Isolate porcine SQR (Complex II) and suspend in a buffer containing 50 mM Tris-HCl (pH 7.4) and 0.1% Triton X-100.
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Pre-incubate the enzyme with varying concentrations of the pyrazole-carboxamide derivative (0.1 nM to 10 µM) for 10 minutes.
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Initiate the reaction by adding succinate (substrate) and DCIP (electron acceptor).
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Monitor the reduction of DCIP spectrophotometrically at 600 nm. Calculate the IC 50 / K i values using non-linear regression analysis.
Conclusion
3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid is a highly versatile and structurally optimized intermediate. Its unique combination of a rigid hydrogen-bonding core and a flexible lipophilic tail makes it an ideal starting point for the development of potent enzyme inhibitors[2][3]. By adhering to the self-validating synthetic protocols and understanding the physicochemical causality behind its structural features, researchers can efficiently leverage this scaffold to accelerate hit-to-lead optimization in drug discovery pipelines.
References
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Discovery of N-benzoxazol-5-yl-pyrazole-4-carboxamides as nanomolar SQR inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link][2]
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Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase Source: National Institutes of Health (NIH) / PubMed URL:[Link][3]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI Molecules URL:[Link][5]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: Mini-Reviews in Organic Chemistry / ResearchGate URL:[Link][4]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Discovery of N-benzoxazol-5-yl-pyrazole-4-carboxamides as nanomolar SQR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
